molecular formula C10H20O2Si B1336881 4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol CAS No. 86120-46-9

4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol

Cat. No. B1336881
CAS RN: 86120-46-9
M. Wt: 200.35 g/mol
InChI Key: TVWVWXDQNWGYJZ-UHFFFAOYSA-N
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Patent
US07001916B1

Procedure details

A solution of 175 g of tert-butyldimethylsilyl chloride in 100 ml of a 1:1 mixture that consists of hexane and dimethylformamide is slowly added in drops at 0° C. under nitrogen to a solution of 100 g of 2-butin-1-ol and 158 g of imidazole in 300 ml of dimethylformamide, and it is stirred for 2 hours at 0° C. and for 16 hours at 22° C. The reaction mixture is diluted with 2.5 l of ether, washed once with water, once with 5% sulfuric acid, once with water, once with saturated sodium bicarbonate solution and washed neutral with semi-saturated sodium chloride solution. After drying on sodium sulfate and filtration, it is concentrated by evaporation in a vacuum. The residue that is thus obtained is purified by chromatography on silica gel. With hexane/0–40% ether, 74.3 g of the title compound is obtained as a colorless oil.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
158 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Si:1](Cl)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].CCCCCC.[CH2:15]([OH:19])[C:16]#[C:17][CH3:18].N1C=CN=C1.CN(C)C=[O:28]>CCOCC>[Si:1]([O:19][CH2:15][C:16]#[C:17][CH2:18][OH:28])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
175 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C(C#CC)O
Name
Quantity
158 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
2.5 L
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
is stirred for 2 hours at 0° C. and for 16 hours at 22° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed once with water, once with 5% sulfuric acid, once with water, once with saturated sodium bicarbonate solution
WASH
Type
WASH
Details
washed neutral with semi-saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
After drying on sodium sulfate and filtration, it
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated by evaporation in a vacuum
CUSTOM
Type
CUSTOM
Details
The residue that is thus obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC#CCO
Measurements
Type Value Analysis
AMOUNT: MASS 74.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.